molecular formula C16H24N2O4S B6185866 tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2639375-32-7

tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B6185866
CAS No.: 2639375-32-7
M. Wt: 340.4
InChI Key:
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Description

tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzylsulfamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the benzylsulfamoyl group and finally the tert-butyl group. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce hydroxyl groups or other functional groups.

    Reduction: Reduction reactions can be used to remove specific functional groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives .

Scientific Research Applications

tert-Butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl (3R)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate include:

  • tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate

Uniqueness

What sets this compound apart from similar compounds is the presence of the benzylsulfamoyl group, which can impart unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

2639375-32-7

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

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